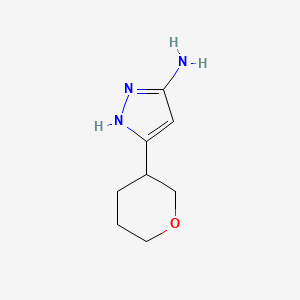

5-(oxan-3-yl)-1H-pyrazol-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(oxan-3-yl)-1H-pyrazol-3-amine is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities.

Wissenschaftliche Forschungsanwendungen

Synthetic and Medicinal Importance

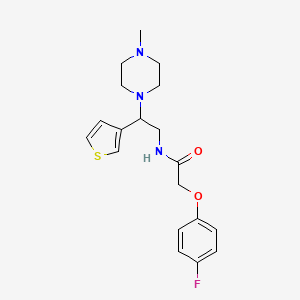

5-(Oxan-3-yl)-1H-pyrazol-3-amine, as a structural motif, is found within various heterocyclic compounds that exhibit a broad spectrum of biological activities. Its significance is primarily attributed to the pyrazole and oxadiazole derivatives it can form, which have been extensively studied for their therapeutic potential.

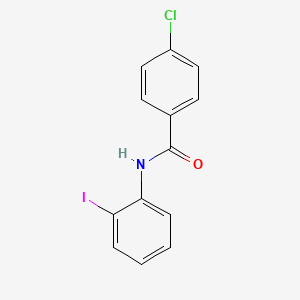

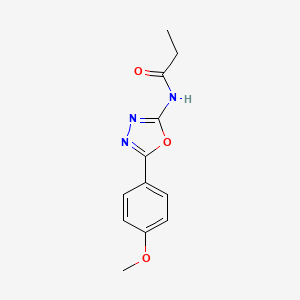

Therapeutic Applications : The derivatives of 1,3,4-oxadiazole, which can be structurally related to 5-(oxan-3-yl)-1H-pyrazol-3-amine, demonstrate a wide range of medicinal properties. These compounds have shown potential in treating numerous diseases, including cancer, bacterial infections, tuberculosis, and more due to their ability to effectively interact with various enzymes and receptors. This highlights the compound's role in the development of new medicinal agents with high therapeutic potency Verma et al., 2019.

Organometallic Chemistry : In organometallic chemistry, complexes involving pyrazolyl derivatives, such as hydridotris(pyrazolyl)borato complexes of the Group 5 metals, have been studied for their physico-chemical properties. These studies aim to understand interactions occurring in metalloproteins, showcasing the versatility of pyrazolyl compounds in modeling biological systems Etienne, 1996.

Anticancer Research : Pyrazoline derivatives are being investigated for their anticancer properties. Research into pyrazoline derivatives' biological activity is a vibrant area of pharmaceutical chemistry, with many methods being developed to synthesize these derivatives due to their significant biological effects Ray et al., 2022.

Monoamine Oxidase Inhibition : Pyrazoline compounds are also recognized for their potential in inhibiting Monoamine oxidase (MAO), an enzyme linked to neurological disorders. This makes pyrazoline derivatives promising candidates for treating depression and other mental health issues Mathew et al., 2013.

Advanced Oxidation Processes : Advanced oxidation processes (AOPs) have been utilized for the degradation of nitrogen-containing compounds, including those related to 5-(oxan-3-yl)-1H-pyrazol-3-amine. These processes are effective in mineralizing persistent organic pollutants, thus improving the efficacy of water treatment schemes Bhat & Gogate, 2021.

Eigenschaften

IUPAC Name |

5-(oxan-3-yl)-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c9-8-4-7(10-11-8)6-2-1-3-12-5-6/h4,6H,1-3,5H2,(H3,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCSDILULONCNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)C2=CC(=NN2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(oxan-3-yl)-1H-pyrazol-3-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2720374.png)

![2-(methylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2720377.png)

![2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2720381.png)

![ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2720382.png)

![N-(sec-butyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2720384.png)

![(5aS,10bR)-2-Mesityl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2720386.png)

![N-(3,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2720388.png)

![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2720389.png)

![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-thienylmethyl)acetamide](/img/structure/B2720391.png)

![N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![6-[(Methylamino)methyl]pyridine-3-carboxylic acid](/img/structure/B2720394.png)